molecular formula C13H14ClN3OS B2817964 5-(4-chlorophenoxymethyl)-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol CAS No. 324052-33-7

5-(4-chlorophenoxymethyl)-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2817964
CAS No.: 324052-33-7
M. Wt: 295.79
InChI Key: YUWBEGIIMMQAQS-UHFFFAOYSA-N
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Description

Structure and Key Features: The compound 5-(4-chlorophenoxymethyl)-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol (hereafter referred to as CPMT) is a triazole-thiol derivative with the following structural characteristics:

  • Position 5: A 4-chlorophenoxymethyl substituent, combining electron-withdrawing (Cl) and lipophilic (phenoxy) properties.

Applications:
CPMT has been investigated primarily as a corrosion inhibitor for aluminum alloys in acidic environments. Electrochemical studies demonstrate its ability to adsorb onto metal surfaces, forming protective layers via interactions between the thiol group and metal atoms . Quantum chemical calculations suggest that its inhibition efficiency correlates with electron density distribution and molecular planarity .

Properties

IUPAC Name

3-[(4-chlorophenoxy)methyl]-4-(2-methylprop-2-enyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3OS/c1-9(2)7-17-12(15-16-13(17)19)8-18-11-5-3-10(14)4-6-11/h3-6H,1,7-8H2,2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWBEGIIMMQAQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C(=NNC1=S)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-chlorophenoxymethyl)-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities. This article provides a detailed overview of the biological activities associated with this compound, including its anticancer properties, antimicrobial effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a triazole ring substituted with a chlorophenoxymethyl group and an allyl group. Its molecular formula is C11_{11}H12_{12}ClN3_{3}S, with a molecular weight of approximately 239.75 g/mol. The presence of the thiol group (-SH) is significant for its biological activity as it can participate in various biochemical interactions.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. A study focusing on related triazole compounds demonstrated their cytotoxic effects against various cancer cell lines, including melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). The synthesized compounds showed varying degrees of selectivity towards cancer cells compared to normal cells, highlighting their potential as anticancer agents .

Table 1: Cytotoxicity of Triazole Derivatives

Compound NameCell LineIC50 (μM)
Compound AIGR395.2
Compound BMDA-MB-23110.3
Compound CPanc-18.7
This compoundTBD

Note: TBD = To Be Determined based on specific experimental data for the compound in focus.

The mechanism by which triazoles exert their anticancer effects often involves the inhibition of key enzymes involved in cell proliferation and survival. The thiol group in this compound may interact with reactive oxygen species (ROS) and modulate redox signaling pathways critical for cancer cell survival . Additionally, the ability to form hydrogen bonds enhances its interaction with biological targets.

Antimicrobial Activity

In addition to anticancer properties, triazole derivatives have been studied for their antimicrobial effects. Research has shown that certain triazole compounds exhibit activity against various bacterial strains and fungi. The presence of the thiol group is believed to enhance this activity by disrupting microbial cell membranes or interfering with metabolic processes .

Case Studies

  • Cytotoxicity Assessment : A study assessed the cytotoxicity of several triazole derivatives against cancer cell lines. The results indicated that compounds with thiol substitutions exhibited enhanced cytotoxicity compared to their non-thiol counterparts .
  • Antimicrobial Evaluation : Another study evaluated the antimicrobial properties of a series of triazole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that some derivatives were effective at low concentrations, suggesting potential for development as antimicrobial agents .

Scientific Research Applications

Agricultural Applications

1. Antifungal Activity:
The compound exhibits potent antifungal properties, making it valuable in agricultural applications. Research has shown that derivatives of triazole compounds can effectively inhibit the growth of various plant pathogens. For instance, studies involving similar triazole derivatives have demonstrated their effectiveness against fungal strains such as Fusarium and Botrytis species, which are known to affect crops significantly .

2. Pesticide Development:
As a triazole derivative, this compound can be integrated into pesticide formulations to enhance their efficacy against a range of pests. The incorporation of sulfur in its structure may contribute to its biological activity, thus providing a dual function as both a fungicide and an insecticide .

Medical Applications

1. Antimicrobial Properties:
The compound has been investigated for its antimicrobial properties. Research indicates that triazole derivatives can exhibit significant antibacterial and antifungal activity. For example, studies have reported that similar compounds showed promising results against bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as yeast-like fungi like Candida albicans .

2. Drug Development:
The unique properties of 5-(4-chlorophenoxymethyl)-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol position it as a potential candidate for drug development. Its structural similarity to known antifungal agents suggests it could be modified to enhance its pharmacological effects while minimizing toxicity .

Material Science Applications

1. Synthesis of Functional Materials:
This compound can serve as a building block for synthesizing advanced materials with specific functionalities. Its ability to form complexes with metals makes it suitable for use in the development of catalysts and sensors . The presence of thiol groups allows for further chemical modifications that can lead to enhanced material properties.

2. Coating Technologies:
Due to its chemical stability and resistance to degradation, this compound can be utilized in coating technologies. These coatings could provide protective barriers against corrosion and microbial growth on various surfaces .

Case Studies

StudyFocusFindings
Gumrukcuoglu et al. (2023)Antimicrobial ActivityReported promising antimicrobial activities against bacteria and fungi using triazole derivatives similar to the compound .
Parchem Chemical StudyMaterial PropertiesInvestigated the synthesis and potential applications of triazole compounds in coatings and functional materials .
MDPI Research (2024)Drug DevelopmentExplored the pharmacological potential of triazole derivatives in drug formulation, highlighting their therapeutic efficacy .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Properties of Selected Triazole-Thiol Derivatives

Compound Name Substituent (Position 4) Substituent (Position 5) Melting Point (°C) Inhibition Efficiency (%) Key Application
CPMT 2-methylprop-2-en-1-yl 4-chlorophenoxymethyl Not reported 85 Corrosion inhibition
5-(3-Pyridyl)-4H-triazole-3-thiol H 3-pyridyl 150–152 70 Corrosion inhibition
9d () 4-methoxybenzylideneamino naphthalen-2-yloxy 177–178 Not reported Synthetic intermediate
compound cyclopentenylamino 4-chlorophenylhydrazinyl 196–198 Not reported Antiviral

Q & A

Q. Q: What are the standard synthetic routes and characterization methods for 5-(4-chlorophenoxymethyl)-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol?

A: The compound is typically synthesized via cyclization of precursors such as substituted hydrazines or thioureas. Key steps include:

  • Cyclization : Reaction of 4-chlorophenoxymethyl hydrazine with isothiocyanate derivatives under basic conditions (e.g., NaOH in ethanol) .
  • S-Alkylation : Introduction of the 2-methylprop-2-en-1-yl group via alkylation with allyl halides .
    Characterization relies on:
  • ¹H/¹³C-NMR : To confirm substituent positions (e.g., δ ~5.5 ppm for allyl protons, δ ~160 ppm for thiolate carbons) .
  • LC-MS : For molecular ion validation (e.g., [M+H]+ ~325 m/z) .
  • IR : Thiol S-H stretch at ~2500 cm⁻¹ and triazole ring vibrations at ~1500 cm⁻¹ .

Advanced Synthesis: Optimizing Low-Yield Reactions

Q. Q: How can researchers address low yields during the S-alkylation step of triazole derivatives?

A: Common pitfalls include steric hindrance from bulky substituents or side reactions (e.g., allyl group isomerization). Solutions involve:

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .
  • Catalysis : Add phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction rates .
  • Temperature Control : Maintain 60–80°C to minimize side reactions .
  • Purification : Employ silica gel chromatography (hexane:EtOAc gradients) for isolating pure products .

Basic Biological Activity Screening

Q. Q: What in vitro assays are suitable for initial biological activity screening of this compound?

A:

  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Antifungal : Disk diffusion tests for C. albicans .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme Inhibition : Fluorometric assays for ATPase/helicase activity (e.g., IC₅₀ determination) .

Advanced Mechanistic Studies: Molecular Docking and ADME

Q. Q: How can molecular docking and ADME analysis guide mechanistic studies?

A:

  • Docking : Use software like AutoDock Vina to model interactions with targets (e.g., MERS-CoV helicase ATPase domain). Focus on hydrogen bonds (triazole N atoms) and hydrophobic contacts (chlorophenyl groups) .
  • ADME : Predict pharmacokinetics using SwissADME. Key parameters:
    • Lipophilicity (LogP) : ~3.5 (moderate blood-brain barrier penetration).
    • H-bond donors/acceptors : 1/5 (oral bioavailability) .
  • Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC₅₀ values .

Structural Analysis and Crystallography

Q. Q: What crystallographic techniques resolve ambiguities in structural data?

A:

  • Single-Crystal XRD : Use SHELX programs for refinement. Key metrics:
    • R-factor : ≤0.05 for high-resolution data.
    • ORTEP diagrams : Visualize thiol group conformation and allyl substituent geometry .
  • Powder XRD : Confirm phase purity by matching experimental vs. simulated patterns .

Advanced SAR: Substituent Effects on Bioactivity

Q. Q: How do substituents influence the compound’s bioactivity?

A:

  • Chlorophenyl Group : Enhances antimicrobial activity via hydrophobic interactions (logP increase) .
  • Allyl Group : Improves membrane permeability but may reduce solubility .
  • Thiol (-SH) : Critical for covalent binding to enzyme active sites (e.g., MERS-CoV helicase) .
  • Modifications : Replace 4-chlorophenyl with fluorophenyl to tune electronic effects (σ ~0.23) .

Toxicity and Pharmacokinetic Profiling

Q. Q: What methods assess acute toxicity and pharmacokinetics?

A:

  • In Vivo Toxicity : Determine LD₅₀ via OECD Guideline 423. Example: LD₅₀ = 1190 mg/kg (Class IV toxicity) .
  • In Silico QSAR : Use ProTox-II to predict hepatotoxicity (e.g., structural alerts for thiol reactivity) .
  • Metabolic Stability : Incubate with liver microsomes; monitor degradation via LC-MS/MS .

Handling Stability Issues

Q. Q: How can researchers improve the compound’s stability?

A:

  • Storage : Protect from light and moisture (desiccator, -20°C).
  • Derivatization : Convert thiol to disulfide (-S-S-) or thioether (-S-alkyl) to prevent oxidation .
  • Buffering : Use pH 7.4 PBS for aqueous solutions to avoid thiolate anion formation .

Contradictory Data Resolution

Q. Q: How to resolve discrepancies between biological activity and computational predictions?

A:

  • Orthogonal Assays : Validate ATPase inhibition (IC₅₀) with helicase unwinding assays .
  • Solubility Checks : Measure kinetic solubility in DMSO/PBS to rule out aggregation .
  • Metabolite Screening : Use LC-HRMS to identify active/inactive metabolites .

Advanced Applications: Antiviral Potential

Q. Q: What evidence supports its antiviral potential?

A:

  • MERS-CoV Inhibition : IC₅₀ = 0.47 µM (compound 16) via ATPase inhibition. Docking confirms interactions with helicase residues (Glu212, Lys288) .
  • Mechanism : Thiol group disrupts Mg²⁺ coordination in the ATP-binding pocket .

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